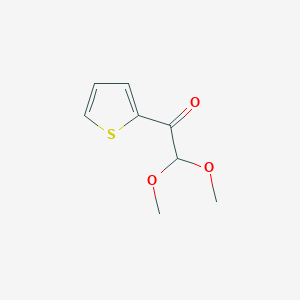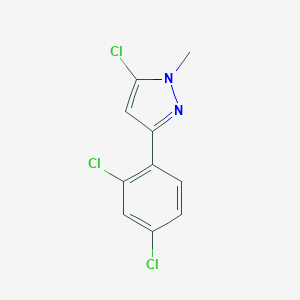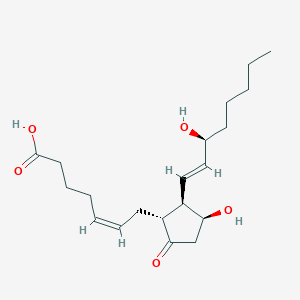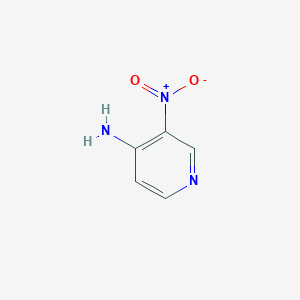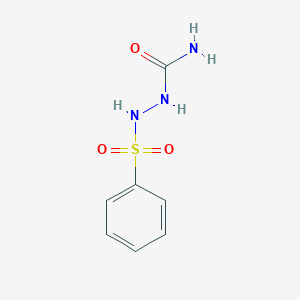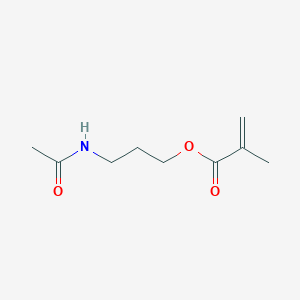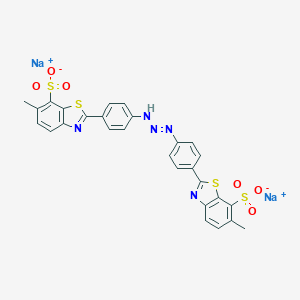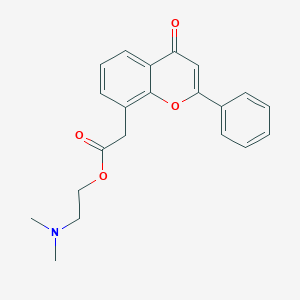
Flavone-8-acetic acid dimethylaminoethyl ester
Overview
Description
Flavone-8-acetic acid dimethylaminoethyl ester: is a synthetic derivative of flavone-8-acetic acid, a compound known for its potential antitumor properties. This ester is characterized by its molecular formula C21H21NO4 and a molecular weight of 351.396 g/mol . It is a member of the flavonoid family, which are naturally occurring compounds found in various plants and known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flavone-8-acetic acid dimethylaminoethyl ester typically involves the esterification of flavone-8-acetic acid with dimethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Flavone-8-acetic acid dimethylaminoethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The ester can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, flavone-8-acetic acid dimethylaminoethyl ester is used as a precursor for the synthesis of various bioactive compounds.
Biology: In biological research, this compound is studied for its potential to modulate various biological pathways. It has been shown to induce cytokine production and affect immune cell activity, making it a subject of interest in immunology .
Medicine: this compound has been investigated for its antitumor properties. It has demonstrated the ability to induce rapid hemorrhagic necrosis in tumor vasculature, leading to tumor regression in preclinical models . This makes it a promising candidate for further development as an anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of flavone-8-acetic acid dimethylaminoethyl ester involves multiple pathways. It primarily exerts its effects by inducing the production of cytokines, which are signaling molecules that regulate immune responses. This leads to the activation of immune cells, such as natural killer cells and macrophages, which can target and destroy tumor cells .
Additionally, the compound has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By disrupting the blood supply to tumors, this compound can effectively starve the tumor cells and inhibit their growth .
Comparison with Similar Compounds
Flavone-8-acetic acid: The parent compound, known for its antitumor properties.
5,6-Dimethylxanthone acetic acid: Another derivative with similar biological activities.
Uniqueness: Flavone-8-acetic acid dimethylaminoethyl ester stands out due to its enhanced solubility and bioavailability compared to its parent compound.
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-22(2)11-12-25-20(24)13-16-9-6-10-17-18(23)14-19(26-21(16)17)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVWZYDMHQRDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160708 | |
| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138531-34-7 | |
| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


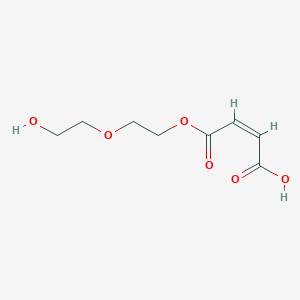
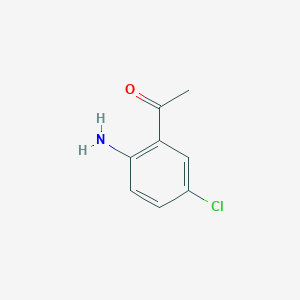
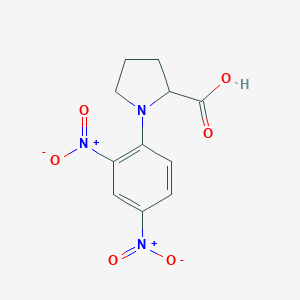
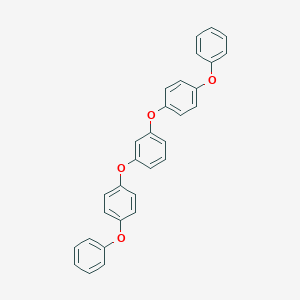
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
